

# A Technical Guide to Menaquinone-7: From Natural Sources to Microbial Biosynthesis

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Menaquinone-7** (MK-7), a vital form of vitamin K2, has garnered significant attention for its superior bioavailability and extended half-life, making it a key player in bone and cardiovascular health.[1] This technical guide provides a comprehensive overview of the natural sources of MK-7 and delves into the intricacies of its microbial biosynthesis, with a particular focus on Bacillus subtilis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding and further research in this field.

### **Natural Sources of Menaquinone-7**

**Menaquinone-7** is primarily found in fermented foods, where its production is a direct result of microbial activity.[2] The concentration of MK-7 in these natural sources can vary significantly depending on the specific bacterial strains involved in the fermentation and the production process itself.

#### **Quantitative Data on MK-7 in Fermented Foods**

The following table summarizes the reported concentrations of **Menaquinone-7** in various fermented food products. Natto, a traditional Japanese food made from fermented soybeans, is



the richest known natural source of MK-7.[3][4]

Food Product	Microorganism(s)	MK-7 Concentration	Reference(s)
Natto (fermented soybeans)	Bacillus subtilis natto	~998 μ g/100g	[5]
Cheeses (various)	Various lactic acid bacteria and others	MK-8 and MK-9 are more common, MK-7 present in some	
Fermented dairy products	Various lactic acid bacteria	Variable, generally lower than natto	
Sunflower seeds (fermented)	Bacillus subtilis var. natto	$1080.18 \pm 55.11  \mu$ g/100g	
Mung beans (fermented)	Bacillus subtilis var. natto	806.45 ± 60.95 μ g/100g	
Peas (fermented)	Bacillus subtilis var. natto	636.92 ± 59.86 μ g/100g	_

## Microbial Biosynthesis of Menaquinone-7

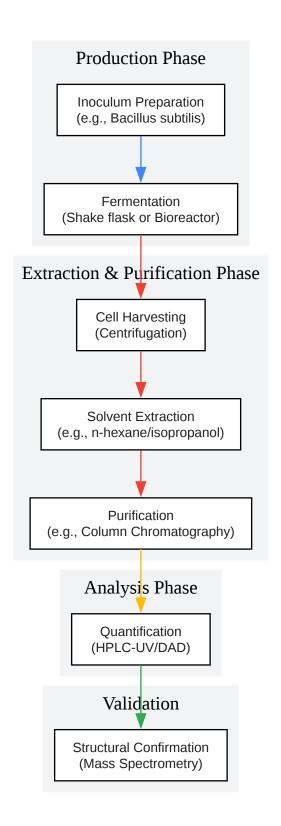
The industrial production of MK-7 predominantly relies on microbial fermentation, which offers a more controlled and sustainable approach compared to extraction from natural food sources. Bacillus subtilis, particularly the natto subspecies, is the most widely used microorganism for this purpose due to its GRAS (Generally Recognized as Safe) status and high yield potential.

#### The Menaquinone-7 Biosynthetic Pathway

The biosynthesis of MK-7 in Bacillus subtilis is a complex process that involves several interconnected metabolic pathways. The backbone of the menaquinone molecule is derived from chorismate, a product of the shikimate pathway, while the isoprenoid side chain is synthesized via the methylerythritol phosphate (MEP) pathway.



Below is a diagram illustrating the key steps in the MK-7 biosynthetic pathway in Bacillus subtilis.



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